molecular formula C13H20O4 B085080 1,5-Pentanediol dimethacrylate CAS No. 13675-34-8

1,5-Pentanediol dimethacrylate

Cat. No.: B085080
CAS No.: 13675-34-8
M. Wt: 240.29 g/mol
InChI Key: WNGDGLDJIWDQAB-UHFFFAOYSA-N
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Description

1,5-Pentanediol dimethacrylate is an organic compound with the chemical formula C13H20O4. It is a diester of methacrylic acid and 1,5-pentanediol. This compound is commonly used as a crosslinking agent in the production of polymers and resins, particularly in applications requiring high durability and resistance to environmental factors.

Scientific Research Applications

1,5-Pentanediol dimethacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of crosslinked polymers and copolymers.

    Biology: Utilized in the preparation of hydrogels for tissue engineering and drug delivery systems.

    Medicine: Employed in the development of dental materials, such as adhesives and composites.

    Industry: Applied in the production of coatings, adhesives, and sealants with enhanced durability and resistance to environmental factors.

Safety and Hazards

When handling 1,5-Pentanediol, it is advised to avoid contact with skin, eyes, and clothing. It should not be ingested or inhaled . It is also recommended to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

There is ongoing research into the production of 1,5-Pentanediol from biomass-derived furfural, which could provide a more sustainable and cost-effective method of production . This could have significant implications for the UV and EB curable industry, where 1,5-Pentanediol can be used to synthesize 1,5-pentanediol diacrylate, a multifunctional acrylic monomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol dimethacrylate can be synthesized through the esterification of 1,5-pentanediol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor, where it is heated and mixed with the catalyst. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol dimethacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form crosslinked polymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1,5-pentanediol.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

    Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide) under reflux conditions.

Major Products

    Polymerization: Crosslinked polymers with high mechanical strength and chemical resistance.

    Hydrolysis: Methacrylic acid and 1,5-pentanediol.

    Transesterification: Various esters depending on the alcohol used.

Mechanism of Action

The primary mechanism of action of 1,5-pentanediol dimethacrylate involves its ability to undergo free radical polymerization. The methacrylate groups in the compound can form crosslinks with other monomers, resulting in a three-dimensional polymer network. This crosslinking enhances the mechanical properties and chemical resistance of the resulting polymer.

Comparison with Similar Compounds

1,5-Pentanediol dimethacrylate can be compared with other similar compounds, such as:

    1,6-Hexanediol dimethacrylate: Similar in structure but with a longer carbon chain, leading to different mechanical properties in the resulting polymers.

    1,4-Butanediol dimethacrylate: Shorter carbon chain, resulting in different polymerization behavior and properties.

    Ethylene glycol dimethacrylate: Contains two methacrylate groups but with a shorter ethylene glycol backbone, leading to different crosslinking density and mechanical properties.

The uniqueness of this compound lies in its balance between flexibility and rigidity, making it suitable for a wide range of applications requiring durable and resilient materials.

Properties

IUPAC Name

5-(2-methylprop-2-enoyloxy)pentyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-10(2)12(14)16-8-6-5-7-9-17-13(15)11(3)4/h1,3,5-9H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGDGLDJIWDQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929536
Record name Pentane-1,5-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13675-34-8
Record name 1,1′-(1,5-Pentanediyl) bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13675-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,5-pentanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane-1,5-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-pentanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-PENTANEDIOL DIMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWM5BXW73N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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